Methyl 2,5-dimethylbenzoate
Overview
Description
Methyl 2,5-dimethylbenzoate, also known as this compound, is a useful research compound. Its molecular formula is C10H12O2 and its molecular weight is 164.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 118435. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Properties : One study discusses the effectiveness of compounds related to Methyl 2,5-dimethylbenzoate in treating hypoglycemia. Specifically, a derivative, 2-diethylaminoethyl-2,5-dimethylbenzoate hydrochloride, exhibited a higher therapeutic index compared to procaine hydrochloride, indicating potential for medicinal use in diabetes management (Brahmachari & Augusti, 1962).
Crystal Structure Analysis : Research on the crystal structures of compounds similar to this compound, such as methyl 3,5-dimethylbenzoate, has revealed detailed molecular arrangements. These insights are crucial for understanding the material properties and potential applications in material science (Ebersbach et al., 2022).
Chemical Synthesis and Processing : Studies also focus on the synthesis processes involving this compound derivatives. For instance, an efficient large-scale synthesis of a compound with a 2,5-dimethylbenzoate structure was developed for treating hyperproliferative disorders and cancer (Kucerovy et al., 1997).
Conductance and Thermodynamics : Research on the ionization of aqueous dimethylbenzoic acids, including derivatives of this compound, provides insights into conductance and thermodynamic properties. Such studies are important in physical chemistry and material science (Strong et al., 1981).
Chemical Analysis and Structural Characterization : Comprehensive analytical and structural characterization of compounds structurally related to this compound, such as MDMB-4en-PINACA, has been conducted. This involves a range of chromatographic and spectroscopic techniques, contributing to forensic and clinical sciences (Dybowski et al., 2021).
Safety and Hazards
While specific safety and hazard data for Methyl 2,5-dimethylbenzoate is not available, general safety measures for handling similar organic compounds include avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Properties
IUPAC Name |
methyl 2,5-dimethylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7-4-5-8(2)9(6-7)10(11)12-3/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YILVOENZHZWHHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00297837 | |
Record name | Methyl 2,5-dimethylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00297837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13730-55-7 | |
Record name | Methyl 2,5-dimethylbenzoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118435 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 2,5-dimethylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00297837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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